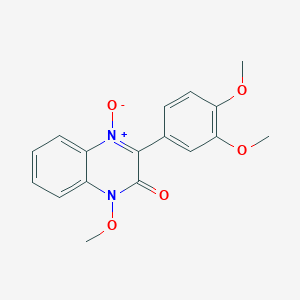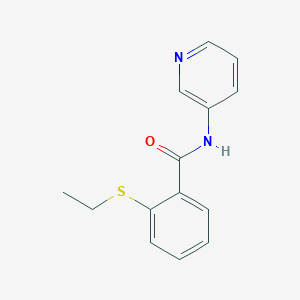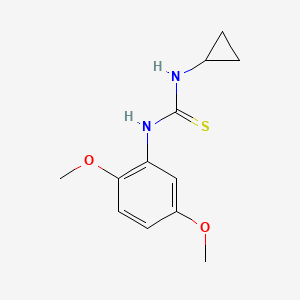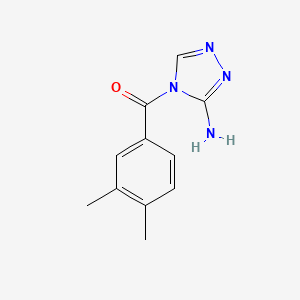
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the modulation of glutamate receptor activity. Specifically, this compound acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors. This results in increased excitatory synaptic transmission, which can enhance synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide have been studied extensively. In addition to modulating glutamate receptor activity, this compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. Furthermore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other glutamate receptor subtypes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for each experimental paradigm.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 3,4-dimethoxyaniline with 2-chloro-1-methoxyquinoxaline in the presence of potassium carbonate and copper(I) iodide. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate receptors are essential for synaptic plasticity, learning, and memory, and their dysfunction is associated with various neurological disorders. Therefore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has the potential to be used as a tool compound for studying glutamate receptor function and developing new therapies for neurological disorders.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-9-8-11(10-15(14)23-2)16-17(20)19(24-3)13-7-5-4-6-12(13)18(16)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGMYDERPGDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OC)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)

![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)



![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)